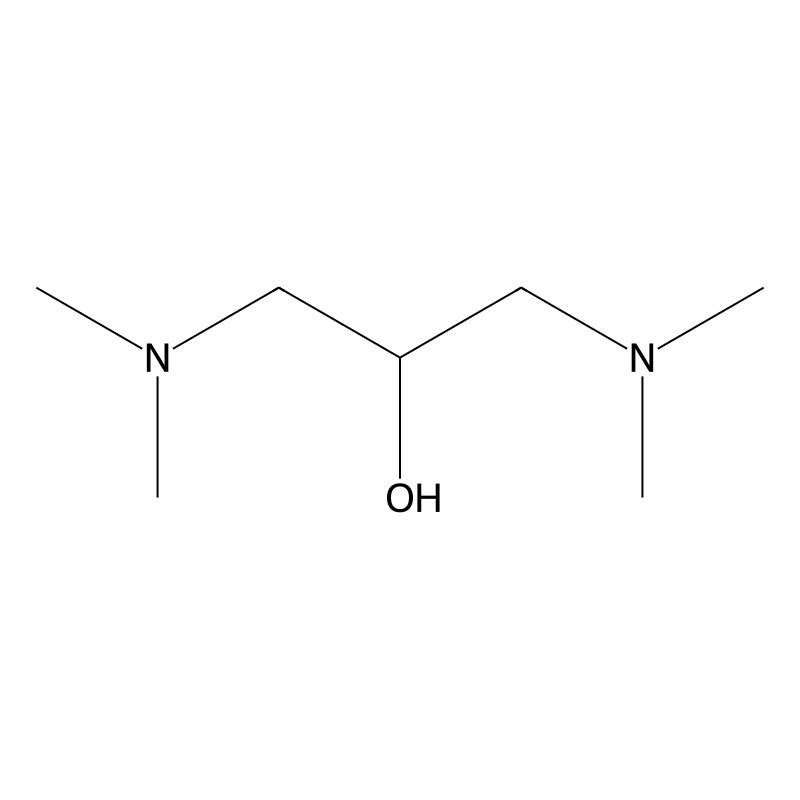1,3-Bis(dimethylamino)-2-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent and Catalyst:
1,3-Bis(dimethylamino)-2-propanol, also known as Bis(dimethylamino)propanol (BDMAP), finds use as a solvent and catalyst in a variety of scientific research applications. Due to its polarity and ability to form hydrogen bonds, BDMAP can effectively dissolve polar compounds that are poorly soluble in water or other common organic solvents []. Additionally, the presence of the amine groups allows BDMAP to act as a nucleophilic catalyst in certain organic reactions, facilitating bond formation and cleavage.
Organic Synthesis:
BDMAP is particularly useful in organic synthesis, especially for reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. It can be employed in various reactions, including:
- Alkylation reactions: BDMAP can act as a base to deprotonate acidic compounds, generating nucleophiles that can attack alkylating agents [].
- Acylation reactions: Similar to alkylation, BDMAP can deprotonate nucleophiles, facilitating their attack on acylating agents to form amides and esters [].
- Aldol condensations: BDMAP can act as a catalyst for aldol condensations, which are essential reactions for constructing carbon-carbon bonds with specific stereochemistry [].
Polymer Chemistry:
BDMAP also plays a role in polymer chemistry. It can be used as a:
- Monomer: BDMAP can be incorporated into the structure of certain polymers, introducing amine functionalities that can be further modified for specific applications [].
- Catalyst: BDMAP can serve as a catalyst for polymerization reactions, promoting the formation of polymers with desired properties [].
Material Science:
BDMAP finds applications in material science as well. It can be used in the:
- Synthesis of functional materials: BDMAP can be employed in the preparation of materials with specific functionalities, such as ion-exchange resins and catalysts [].
- Processing of materials: BDMAP can be used as a solvent or additive in the processing of materials like polymers and composites, influencing their properties and morphology [].
1,3-Bis(dimethylamino)-2-propanol is an organic compound with the molecular formula C7H17NO2. It is classified as a tertiary amine and alcohol, characterized by the presence of two dimethylamino groups attached to a propanol backbone. This unique structure contributes to its diverse reactivity and applications in various scientific fields, including chemistry, biology, and medicine. The compound is often utilized as a reagent in organic synthesis and polymer chemistry, and it plays a significant role in bio
- Nucleophilic Substitution: The dimethylamino groups act as nucleophiles, allowing the compound to engage in nucleophilic substitution reactions with alkyl halides and other electrophiles.
- Oxidation: This compound can be oxidized to produce corresponding oxides or other oxidation products using agents like hydrogen peroxide or potassium permanganate.
- Polycondensation: It can react with epichlorohydrin to form polyammonium resins, which are useful in various industrial applications .
Several methods are employed for synthesizing 1,3-Bis(dimethylamino)-2-propanol:
- Reaction with Epichlorohydrin: A common synthetic route involves the nucleophilic addition of dimethylamine to epichlorohydrin in an aqueous medium. This method allows for controlled reaction conditions that yield high purity products.
- From Glycerol: Another synthesis method involves the reaction of dimethylamine with 1,3-dichloro-2-propanol, which can be derived from glycerol through chlorination processes .
1,3-Bis(dimethylamino)-2-propanol has a wide range of applications:
- Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
- Biology: Employed in synthesizing biologically active compounds.
- Medicine: Investigated for potential therapeutic applications due to its biochemical interactions.
- Industry: Utilized in producing ion-exchange resins and other industrial chemicals .
Studies on 1,3-Bis(dimethylamino)-2-propanol have focused on its interactions with various biological molecules. The compound's ability to modify enzyme activity makes it a candidate for further research into its potential therapeutic uses. Its interactions often involve complex biochemical pathways that can lead to significant effects on metabolic processes .
Several compounds share structural similarities with 1,3-Bis(dimethylamino)-2-propanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Dimethylamino-2-propanol | C5H13NO | Contains only one dimethylamino group |
| 3-Dimethylaminopropylamine | C5H14N2 | Contains a primary amine and is less sterically hindered |
| N,N-Dimethyl-β-alanamine | C5H12N2O | Features an amino acid structure |
| 1-[Bis(3-dimethylaminopropyl)]amino-2-propanol | C13H31N3O | Contains multiple dimethylaminopropyl groups |
The uniqueness of 1,3-Bis(dimethylamino)-2-propanol lies in its dual dimethylamino groups attached directly to a propanol backbone, providing distinct reactivity profiles compared to these similar compounds. Its specific interactions with biological systems also differentiate it from others listed above .
XLogP3
Boiling Point
GHS Hazard Statements
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








